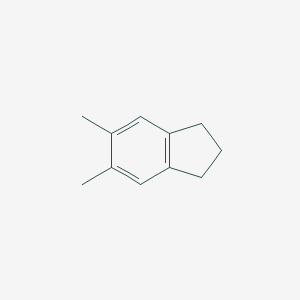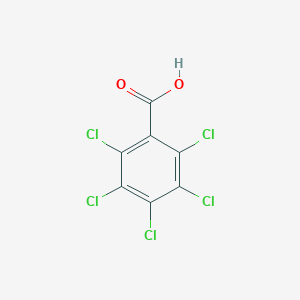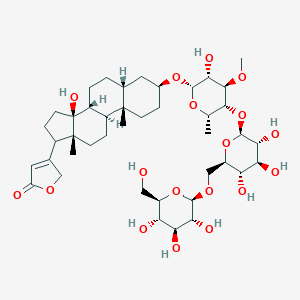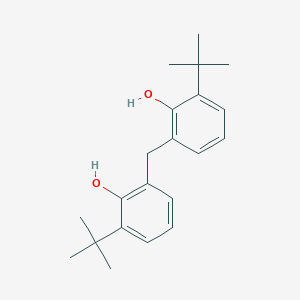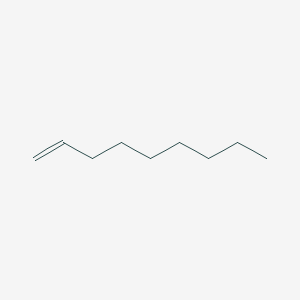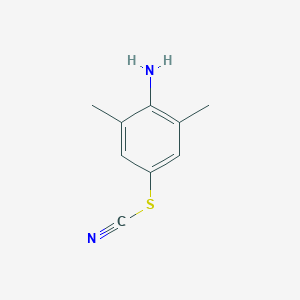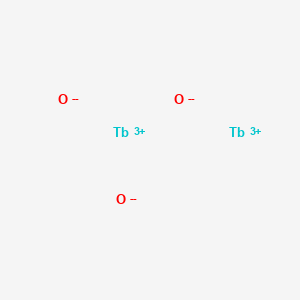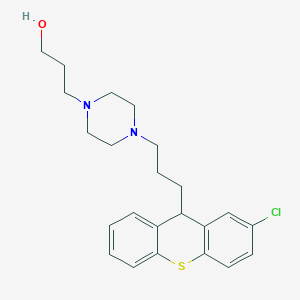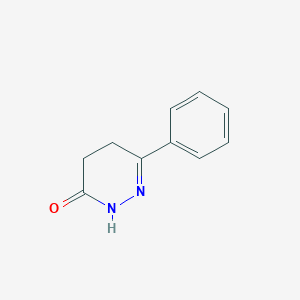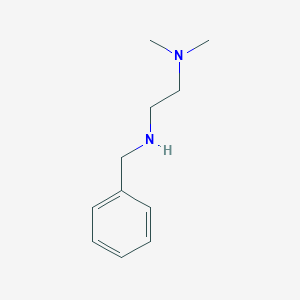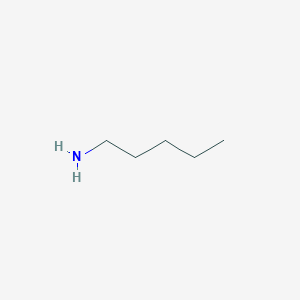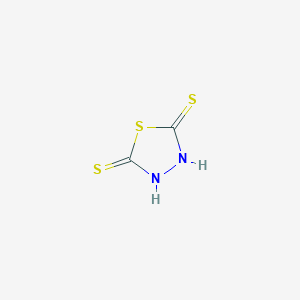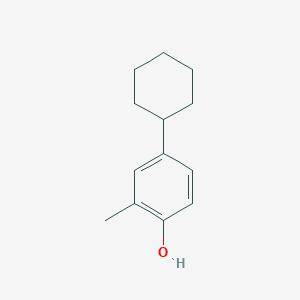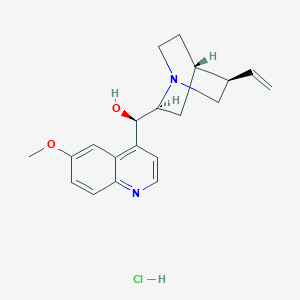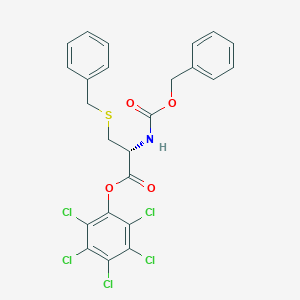
Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate, also known as S-PCMBS, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive reagent that can modify proteins and enzymes by reacting with cysteine residues. S-PCMBS has been used to study the structure and function of various proteins, including ion channels, transporters, and enzymes.
科学研究应用
Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate has been widely used in scientific research to study the structure and function of various proteins. It can be used to selectively modify cysteine residues in proteins, which can provide information about the role of these residues in protein function. Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate has been used to study the structure and function of ion channels, transporters, and enzymes, including the cystic fibrosis transmembrane conductance regulator (CFTR), the glutamate transporter EAAT1, and the enzyme carbonic anhydrase.
作用机制
Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate reacts with cysteine residues in proteins to form covalent bonds. This can lead to a change in the protein's structure or function, depending on the location of the modified cysteine residue. Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate has been shown to modify cysteine residues in the pore-forming region of ion channels, which can affect ion conductance and channel gating. It has also been shown to modify cysteine residues in the active site of enzymes, which can affect enzyme activity.
生化和生理效应
The biochemical and physiological effects of Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate depend on the protein target and the location of the modified cysteine residue. In ion channels, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate can affect ion conductance and channel gating, leading to changes in membrane potential and cellular excitability. In transporters, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate can affect substrate binding and transport kinetics, leading to changes in neurotransmitter uptake and release. In enzymes, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate can affect enzyme activity and substrate specificity, leading to changes in metabolic pathways and cellular signaling.
实验室实验的优点和局限性
One advantage of Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate is its selectivity for cysteine residues, which allows for targeted modification of specific proteins. This can provide valuable information about the role of cysteine residues in protein function. However, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate also has limitations, including its potential for off-target effects and non-specific modification of other amino acid residues. Additionally, the irreversible nature of Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate modification can limit its use in certain experiments.
未来方向
There are several future directions for Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate research. One area of interest is the development of new Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate derivatives with improved selectivity and specificity for cysteine residues. Another area of interest is the application of Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate in vivo, which could provide valuable information about the role of cysteine residues in protein function in living organisms. Finally, Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate could be used in combination with other techniques, such as electrophysiology and imaging, to provide a more comprehensive understanding of protein function.
合成方法
Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate can be synthesized by reacting 4-chlorophenyl isothiocyanate with benzyl mercaptan in the presence of a base. The resulting intermediate is then reacted with N-benzyloxycarbonyl-L-cysteine methyl ester to yield Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate. The synthesis process is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.
属性
CAS 编号 |
13673-54-6 |
|---|---|
产品名称 |
Perchlorophenyl S-benzyl-N-(benzyloxycarbonyl)-L-cysteinate |
分子式 |
C24H18Cl5NO4S |
分子量 |
593.7 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentachlorophenyl) (2R)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C24H18Cl5NO4S/c25-17-18(26)20(28)22(21(29)19(17)27)34-23(31)16(13-35-12-15-9-5-2-6-10-15)30-24(32)33-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,30,32)/t16-/m0/s1 |
InChI 键 |
KHJLTTGEVZUKSI-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
其他 CAS 编号 |
13673-54-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



